8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene 8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
Brand Name: Vulcanchem
CAS No.: 1797182-50-3
VCID: VC11896682
InChI: InChI=1S/C12H14N2O2S/c15-17(16,12-5-2-8-13-9-12)14-10-3-1-4-11(14)7-6-10/h1-3,5,8-11H,4,6-7H2
SMILES: C1CC2C=CCC1N2S(=O)(=O)C3=CN=CC=C3
Molecular Formula: C12H14N2O2S
Molecular Weight: 250.32 g/mol

8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

CAS No.: 1797182-50-3

Cat. No.: VC11896682

Molecular Formula: C12H14N2O2S

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene - 1797182-50-3

Specification

CAS No. 1797182-50-3
Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
IUPAC Name 8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Standard InChI InChI=1S/C12H14N2O2S/c15-17(16,12-5-2-8-13-9-12)14-10-3-1-4-11(14)7-6-10/h1-3,5,8-11H,4,6-7H2
Standard InChI Key NXRZQJNGOFEGOK-UHFFFAOYSA-N
SMILES C1CC2C=CCC1N2S(=O)(=O)C3=CN=CC=C3
Canonical SMILES C1CC2C=CCC1N2S(=O)(=O)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₄N₂O₂S, with a molecular weight of 250.32 g/mol. Its IUPAC name is 8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene, reflecting the bicyclic core and sulfonyl-linked pyridine moiety. Key structural attributes include:

  • Bicyclic framework: The 8-azabicyclo[3.2.1]octene system imposes conformational rigidity, influencing receptor binding and metabolic stability .

  • Pyridine-3-sulfonyl group: Introduces electron-withdrawing properties and potential for hydrogen bonding, critical for interactions with biological targets .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1797182-50-3
Molecular FormulaC₁₂H₁₄N₂O₂S
Molecular Weight250.32 g/mol
IUPAC Name8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene
SMILESC1CC2C=CCC1N2S(=O)(=O)C3=CN=CC=C3

Synthesis and Preparation

General Synthetic Routes

The compound is synthesized via coupling reactions between pyridine-3-sulfonyl chloride and an 8-azabicyclo[3.2.1]oct-2-ene derivative. Typical conditions involve:

  • Base-mediated coupling: Pyridine-3-sulfonyl chloride reacts with the bicyclic amine in the presence of a base (e.g., triethylamine or DMAP) .

  • Solvent systems: Acetonitrile or dichloromethane under inert atmospheres .

Table 2: Representative Synthesis Conditions

Reagents/ConditionsYieldKey StepsSource
Pyridine-3-sulfonyl chloride, DMAP, acetonitrile, 45°C71%Nucleophilic substitution, purification via crystallization
Pd-catalyzed borylation (for intermediates)89%Suzuki-Miyaura coupling with boronic esters

Physicochemical Properties

Stability and Solubility

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., ethyl acetate, chloroform).

  • pKa: Predicted ~9.09 (amine proton), suggesting protonation under physiological conditions.

  • Thermal stability: Stable at room temperature; decomposition observed >250°C.

Table 3: Physicochemical Data

PropertyValueMethod/Source
Boiling PointNot reportedPredicted
Density1.28 g/cm³Estimated
LogP (partition coefficient)2.93 (XLOGP3)Computational

Biological Activity and Mechanisms

Enzyme Inhibition

  • ELOVL6 Inhibition: Structurally related 3-sulfonyl-8-azabicyclo[3.2.1]octane derivatives inhibit fatty acid elongase 6 (ELOVL6), a target for metabolic disorders .

  • Thioredoxin Reductase Targeting: Pyridinyl sulfones exhibit irreversible inhibition of cytosolic thioredoxin reductase, suggesting anticancer potential .

Receptor Modulation

  • Opioid Receptor Antagonism: Analogous 8-azabicyclo[3.2.1]octane compounds act as μ-opioid receptor antagonists, mitigating gastrointestinal side effects of opioids .

Table 4: Biological Activities of Related Compounds

Compound ClassTarget/ActivityIC₅₀/EC₅₀Source
3-Sulfonyl-8-azabicyclo[3.2.1]octanesELOVL6 inhibition172 nM (kappa opioid)
Pyridinyl sulfonesThioredoxin reductase inhibitionSubmicromolar

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